

Cyclobutylmethyl Methanesulfonate: Technical Profile & Application Guide[1]

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Compound of Interest

Compound Name: *Cyclobutanemethanol, methanesulfonate*

CAS No.: 63659-30-3

Cat. No.: B12095798

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CAS: 63659-30-3 Formula: C₆H₁₂O₃S Molecular Weight: 164.22 g/mol [1]

Part 1: Executive Summary

Cyclobutylmethyl methanesulfonate (CBMS) is a specialized alkylating agent used in medicinal chemistry to introduce the cyclobutylmethyl motif into pharmacological scaffolds. This structural fragment is a critical bioisostere for

-pentyl or phenyl groups, offering unique conformational restriction and metabolic stability profiles.[1]

As a sulfonate ester, CBMS is a potent electrophile. While this reactivity makes it valuable for

transformations, it also classifies the compound as a Potentially Genotoxic Impurity (PGI). This guide provides a rigorous technical framework for its synthesis, handling, and application, emphasizing process safety and impurity control in drug development contexts.

Part 2: Chemical Profile & Physical Properties

CBMS is typically isolated as a colorless to pale yellow oil. Due to the thermal instability characteristic of alkyl mesylates, it is often used as a crude intermediate or purified via chromatography rather than high-temperature distillation.[1]

Property	Value / Description	Notes
Appearance	Colorless to pale yellow liquid	Darkens upon decomposition. [1]
Density	~1.20 g/mL (Predicted)	Denser than water; separates well in aqueous workups.
Boiling Point	~230°C (Predicted)	Do not distill at atm pressure. Risk of exothermic decomposition >100°C.
Solubility	DCM, THF, Toluene, Ethyl Acetate	Hydrolyzes slowly in water; rapid hydrolysis in basic aqueous media.
Reactivity	High (Electrophile)	Reacts rapidly with amines, thiols, and alkoxides.
Stability	Moisture Sensitive / Thermally Labile	Store at 2–8°C under inert atmosphere (Ar/N ₂).

Part 3: Synthetic Methodology

Reaction Design & Causality

The synthesis of CBMS proceeds via the nucleophilic attack of cyclobutylmethanol on methanesulfonyl chloride (MsCl).[1]

- Base Selection: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct.
- Solvent: Dichloromethane (DCM) is preferred for its solubility profile and low boiling point, allowing easy removal without thermal stress.

- **Temperature Control:** The reaction is highly exothermic. Addition of MsCl must occur at 0°C or lower to prevent side reactions (e.g., elimination or rearrangement of the cyclobutyl ring).

Detailed Protocol

Scale: 10 mmol basis

- **Setup:** Flame-dry a 100 mL round-bottom flask. Purge with Nitrogen.
- **Solvation:** Add Cyclobutylmethanol (0.86 g, 10 mmol) and DCM (20 mL). Cool to 0°C in an ice/water bath.
- **Base Addition:** Add Triethylamine (1.53 mL, 11 mmol). Stir for 5 minutes.
- **Mesylation:** Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temp < 5°C.
- **Reaction:** Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.
- **Critical Workup (Stability Step):**
 - Quench with saturated NaHCO₃ (20 mL). Do not use strong acid washes; residual acid catalyzes decomposition.
 - Extract with DCM (2 x 20 mL).
 - Wash combined organics with Brine (20 mL).
 - Dry over anhydrous Na₂SO₄.^{[2][3]}
- **Isolation:** Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C.
- **Result:** Yields CBMS as a viscous oil. Use immediately or store at -20°C.

Synthetic Workflow Diagram



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Caption: Step-by-step synthetic workflow for CBMS, emphasizing thermal control and neutralization.

Part 4: Mechanistic Reactivity & Applications

Nucleophilic Substitution ()

CBMS is designed to act as a "hard" electrophile. The methanesulfonate group is an excellent leaving group (

of conjugate acid ~ -1.9), facilitating attack by nucleophiles.[1]

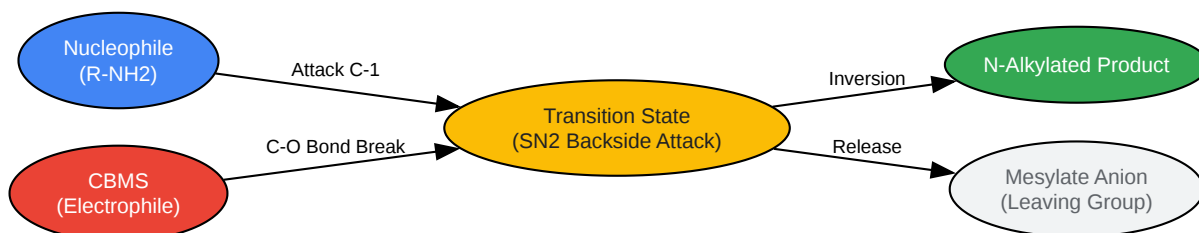
Key Application: Synthesis of N-(cyclobutylmethyl) amines. This reaction is widely used in the synthesis of CNS-active agents (e.g., analogs of Sibutramine) where the cyclobutyl group improves lipophilicity and metabolic stability compared to linear alkyl chains.[1]

Application Protocol: N-Alkylation

Scenario: Alkylation of a secondary amine.[1]

- Dissolve secondary amine (1.0 eq) in Acetonitrile or DMF.
- Add K_2CO_3 (2.0 eq) to act as a proton scavenger.
- Add CBMS (1.1 eq).
- Heat to $60^\circ C$. Note: Higher temperatures risk elimination of CBMS to methylenecyclobutane. [1]
- Monitor consumption of amine by LC-MS.[1]

Reaction Mechanism Diagram[1]



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Caption: S_N2 mechanism showing the displacement of the mesylate group by a nucleophile.

Part 5: Quality Control & Safety (E-E-A-T)[1]

Genotoxicity Management

Alkyl mesylates, including CBMS, are direct-acting alkylating agents and are classified as mutagenic impurities (Class 1 in ICH M7 guidelines).

- Risk: Potential to alkylate DNA bases (e.g., N7-guanine).[1]
- Control Strategy: If CBMS is used in the final step of an API synthesis, the process must demonstrate purge capability to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µg/day for lifetime exposure.

Analytical Detection

Standard HPLC-UV is often insufficient due to the lack of a strong chromophore in CBMS.[1]

- Preferred Method: GC-MS or LC-MS/MS.[1]
- Derivatization: For trace analysis, derivatization with pentafluorothiophenol may be required to enhance sensitivity.

Handling & Stability

- Hydrolysis: CBMS hydrolyzes in moist air to form Cyclobutylmethanol and Methanesulfonic acid (MSA). The formation of MSA creates an autocatalytic decomposition cycle.[1]

- Thermal Hazard: Never distill crude reaction mixtures containing excess MsCl or MSA without prior neutralization. Thermal runaway can occur above 100°C.

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